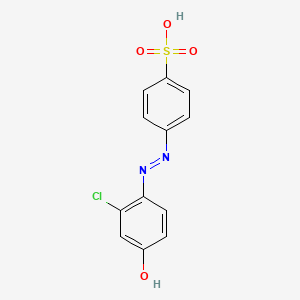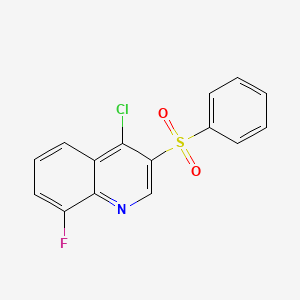![molecular formula C5H8IN B15155888 3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
3-Iodobicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobicyclo[1.1.1]pentan-1-amine is a unique and important compound in the field of medicinal chemistry. It features a bicyclic structure with an iodine atom and an amine group, making it a valuable building block for various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for 3-Iodobicyclo[1.1.1]pentan-1-amine involves the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This method offers a flexible and scalable alternative for producing the target compound . The reaction typically involves the use of reducing agents such as tetrabutylammonium cyanoborohydride in the presence of pyridine and AIBN (azobisisobutyronitrile) as a radical initiator .
Industrial Production Methods
While specific industrial production methods for 3-Iodobicyclo[11The reduction of 1-azido-3-iodobicyclo[1.1.1]pentane can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Iodobicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group in the precursor can be reduced to form the amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds can be used to replace the iodine atom.
Reduction Reactions: Tetrabutylammonium cyanoborohydride and pyridine are commonly used for reducing the azido group.
Major Products Formed
The major product formed from the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane is this compound .
Scientific Research Applications
3-Iodobicyclo[1.1.1]pentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a unique and important moiety in the development of pharmaceutical compounds.
Chemical Synthesis: It is used as a building block for synthesizing various complex molecules.
Biological Studies: The compound’s structure and reactivity make it valuable for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-Iodobicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. These interactions can influence various biochemical pathways, making it a valuable tool for studying molecular mechanisms in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Azido-3-iodobicyclo[1.1.1]pentane: Precursor to 3-Iodobicyclo[1.1.1]pentan-1-amine, containing an azido group instead of an amine group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and an amine group, which provide distinct reactivity and versatility in chemical syntheses and applications .
Properties
Molecular Formula |
C5H8IN |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
3-iodobicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2 |
InChI Key |
GJUCHOLQAFOHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)

![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)

![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)

![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-Isopropyl-2-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B15155904.png)

